5-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]METHYL}-1,3-DIMETHYL-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a complex organic molecule that features a benzimidazole core structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of the benzimidazole and benzodioxole moieties suggests that it may exhibit unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]METHYL}-1,3-DIMETHYL-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a nucleophilic substitution reaction using a benzodioxole derivative.
Methylation: The final step involves the methylation of the benzimidazole core to achieve the desired dimethyl substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core.
Reduction: Reduction reactions can also occur, potentially affecting the benzodioxole moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the benzimidazole and benzodioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogenating agents or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, the compound is of interest due to its potential anticancer properties. Studies have shown that similar benzimidazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells .
Medicine
In medicine, the compound is being explored for its potential use in developing new therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development .
Industry
Industrially, the compound could be used in the production of pharmaceuticals and other fine chemicals. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism by which 5-{[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]METHYL}-1,3-DIMETHYL-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE exerts its effects is likely related to its interaction with cellular targets such as tubulin. By binding to tubulin, the compound can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known microtubule-targeting agents.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2H-benzimidazol-2-one: Shares the benzimidazole core but lacks the benzodioxole moiety.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione: Contains a similar benzodioxole group but differs in the core structure.
Uniqueness
The uniqueness of 5-{[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]METHYL}-1,3-DIMETHYL-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE lies in its combined benzimidazole and benzodioxole moieties, which confer distinct biological activities. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-[(1,3-benzodioxol-5-ylmethylamino)methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C18H19N3O3/c1-20-14-5-3-12(7-15(14)21(2)18(20)22)9-19-10-13-4-6-16-17(8-13)24-11-23-16/h3-8,19H,9-11H2,1-2H3 |
InChI Key |
HIQPXESFHXHFQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCC3=CC4=C(C=C3)OCO4)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.